molecular formula C17H20Cl2N8O B4886434 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one CAS No. 5903-59-3

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one

Cat. No.: B4886434
CAS No.: 5903-59-3
M. Wt: 423.3 g/mol
InChI Key: IVJDEQDJMQOBRZ-UHFFFAOYSA-N
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Description

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a triazine ring and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one typically involves multiple steps, starting with the preparation of the triazine ring followed by the introduction of the imidazolidinone moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, ensuring efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N8O/c1-9-13(28)27(10-6-7-11(18)12(19)8-10)14(20)26(9)17-22-15(24(2)3)21-16(23-17)25(4)5/h6-9,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJDEQDJMQOBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=N)N1C2=NC(=NC(=N2)N(C)C)N(C)C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386875
Record name 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5903-59-3
Record name 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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